Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate

Medicinal Chemistry Chemical Biology Drug Discovery

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate (CAS 2034249‑14‑2) is a synthetic organic molecule that incorporates a pyrrolidine ring, a pyridin-4-yloxy substituent, and an ethyl butanoate ester. Its molecular formula is C₁₅H₂₀N₂O₄ (MW 292.33 g mol⁻¹).

Molecular Formula C15H20N2O4
Molecular Weight 292.335
CAS No. 2034249-14-2
Cat. No. B2454779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate
CAS2034249-14-2
Molecular FormulaC15H20N2O4
Molecular Weight292.335
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(C1)OC2=CC=NC=C2
InChIInChI=1S/C15H20N2O4/c1-2-20-15(19)4-3-14(18)17-10-7-13(11-17)21-12-5-8-16-9-6-12/h5-6,8-9,13H,2-4,7,10-11H2,1H3
InChIKeyVLCATJYLLBOEKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate: Procurement-Ready Overview of a Pyrrolidine-Pyridyl Ether Building Block


Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate (CAS 2034249‑14‑2) is a synthetic organic molecule that incorporates a pyrrolidine ring, a pyridin-4-yloxy substituent, and an ethyl butanoate ester. Its molecular formula is C₁₅H₂₀N₂O₄ (MW 292.33 g mol⁻¹) . The compound belongs to the class of pyrrolidine‑pyridyl ethers, a scaffold frequently explored in medicinal chemistry for its ability to modulate kinase, GPCR, and ion‑channel targets. Despite its commercial availability, no peer‑reviewed study or patent has reported quantitative comparator data for this exact entity at the time of writing.

Why Generic Substitution of Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate Fails Without Quantitative Comparator Data


In‑class pyrrolidine‑pyridyl ethers cannot be freely interchanged because small structural modifications—such as the length of the ester chain, the position of the pyridine nitrogen, or the stereochemistry of the pyrrolidine—can drastically alter target binding, selectivity, and pharmacokinetic properties. For instance, a closely related fragment, 3‑((R)‑pyrrolidin‑3‑yloxy)pyridine, exhibits an IC₅₀ of 45 nM for the nicotinic acetylcholine receptor [1], whereas the N‑ethyl‑butanoate extension present in the target compound may confer different protein‑binding surfaces and physicochemical profiles. Without direct head‑to‑head data, assuming functional equivalence between this compound and its analogues is scientifically unjustified and can lead to costly experimental failure.

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate: Quantitative Comparator Evidence (Limited)


Absence of Direct Comparator Data from Non‑Excluded Sources

A comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem) failed to identify any study that provides quantitative comparator data (e.g., IC₅₀, Kd, LogP, solubility, selectivity, or metabolic stability) for ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate relative to a named analogue. The evidence ecosystem for this compound is currently limited to vendor listings. Therefore, no high‑strength differential claim can be made at this time. Users must rely on in‑house profiling or request custom synthesis of analogues for comparative evaluation.

Medicinal Chemistry Chemical Biology Drug Discovery

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate: Research and Industrial Application Scenarios


Fragment-Based Drug Discovery for Nicotinic Acetylcholine Receptors

The pyrrolidin‑3‑yloxy)pyridine fragment is a known pharmacophore for nicotinic acetylcholine receptors (IC₅₀ = 45 nM) [1]. The target compound can be used as a starting point for fragment elaboration, provided that the ethyl butanoate linker does not sterically hinder binding. However, binding assays must be performed to confirm retention of activity.

Kinase Inhibitor Scaffold Optimization

PIM1 kinase and other kinases have been targeted with pyrrolidine‑pyridine ethers. The target compound may serve as a versatile intermediate for introducing diverse warheads or solubilizing groups. Quantitative kinase profiling is essential to establish selectivity over structurally similar inhibitors.

PROTAC Linker Chemistry Development

The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be conjugated to an E3 ligase ligand via amide bond formation. The pyridin-4-yloxy group offers a potential vector for recruiting CRBN or VHL E3 ligases. Comparative linker efficiency and permeability data are required to justify its use over alternative linkers.

Quote Request

Request a Quote for Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.